![molecular formula C12H10ClFN2O2 B2993174 Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate CAS No. 1181467-86-6](/img/structure/B2993174.png)
Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate is a chemical compound with the molecular weight of 268.67 . It is also known by its IUPAC name, ethyl (2E)-3-(4-chloro-2-fluoroanilino)-2-cyano-2-propenoate .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The boiling point is predicted to be 299.1±25.0 °C . More specific physical and chemical properties would require additional information or analysis.Applications De Recherche Scientifique
Crystal Packing and Nonhydrogen Bonding Interactions
Research on compounds structurally related to ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate has revealed their unique crystal packing interactions, emphasizing the role of nonhydrogen bonding interactions such as N⋯π and O⋯π in the organization of crystal structures. For instance, ethyl (Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrates a rare occurrence of N⋯π interaction, along with C–H⋯N and C–H⋯O hydrogen bonds, forming a unique zigzag double-ribbon structure in its crystal packing (Zhang, Wu, & Zhang, 2011). Additionally, an unusual C⋯π interaction of non-hydrogen bond type has been identified in a related compound, showcasing the significance of electrostatic interactions in the molecular architecture of these substances (Zhang, Tong, Wu, & Zhang, 2012).
Synthesis and Chemical Reactions
The synthesis and reactions of compounds akin to ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate offer valuable insights into their chemical properties and potential applications. The preparation of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate through the reaction of lithium salt of ethyl cyanoacetate with specific reagents demonstrates the intricate chemical pathways that can be employed to synthesize these compounds. The resultant compound exhibits significant structural features, such as the existence of the enamine tautomer and the formation of bifurcated hydrogen bonds, indicating its potential utility in various chemical and pharmacological studies (Johnson et al., 2006).
Supramolecular Assembly and Structural Analysis
The supramolecular assembly of related compounds highlights the complexity and versatility of their molecular structures. A detailed study on the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate showcases a three-dimensional supramolecular network governed by various noncovalent interactions, including hydrogen bonds and π⋯π stacking interactions. These interactions play a crucial role in stabilizing the self-assembly process and the molecular conformation, providing a foundation for developing materials with specific physical and chemical properties (Matos et al., 2016).
Safety and Hazards
The safety data sheet for a related compound, ethyl 2-[(3-chloro-4-fluorophenyl)amino]acetate, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area . Similar precautions may apply to Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate, but specific safety data for this compound was not found in the search results.
Propriétés
IUPAC Name |
ethyl (E)-3-(2-chloro-4-fluoroanilino)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)8(6-15)7-16-11-4-3-9(14)5-10(11)13/h3-5,7,16H,2H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOSDKFWEZPOPE-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C=C(C=C1)F)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

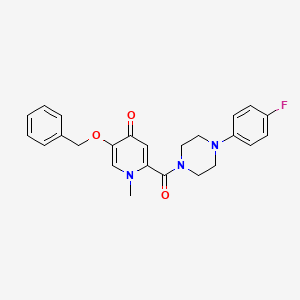
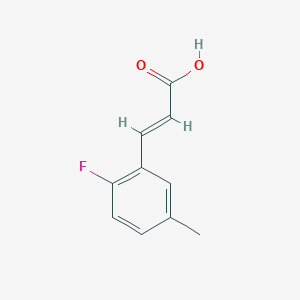
![3-[3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2993099.png)

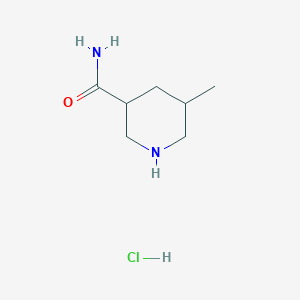
![5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid](/img/structure/B2993102.png)


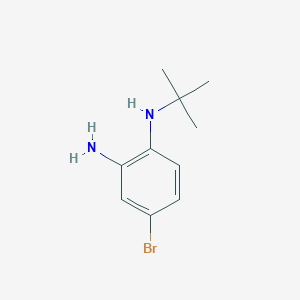
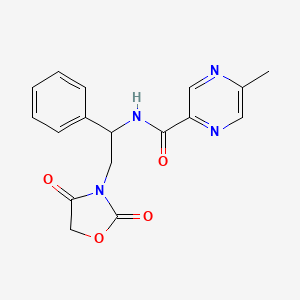
![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2993110.png)
![N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide](/img/structure/B2993111.png)
![{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/no-structure.png)
